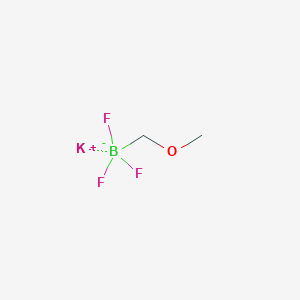
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid
Vue d'ensemble
Description
The compound “3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid” is likely to be a complex organic molecule. It contains a difluorophenyl group, which is a phenyl ring with two fluorine atoms attached, and an acetamidopropanoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as fluorinated chalcones and pyrrolopyrazines have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including substances similar in structure to 3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid, are extensively used in industrial and commercial applications. Their environmental persistence and potential for degradation into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), raise significant environmental and health concerns. Microbial degradation plays a crucial role in determining the fate of these compounds in the environment. Studies have highlighted the importance of understanding the biodegradation pathways, defluorination potential, and the identification of microbial species capable of degrading these compounds (Liu & Mejia Avendaño, 2013).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids (PFAs), closely related to the chemical family of this compound, are known for their widespread use and presence in the environment. Their developmental toxicity has been a subject of research, with studies focusing on compounds like PFOS and PFOA. These studies have shown potential health risks associated with exposure, suggesting the need for careful assessment and management of such compounds (Lau, Butenhoff, & Rogers, 2004).
Separation and Mapping of PFAS Mixtures in the Environment
Research on the separation and lithological mapping of PFAS mixtures, including compounds with similar properties to this compound, highlights the complexity of managing these substances in contaminated sites. The study of their behavior in the vadose zone provides valuable information for environmental monitoring and remediation efforts. Identifying specific PFAS compounds, understanding their transport and transformation processes, and assessing their persistence in various environmental matrices are critical for addressing contamination issues (Bekele et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-acetamido-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-9(5-10(16)17)11-7(12)3-2-4-8(11)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAZNBUIRZBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)





![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)





